molecular formula C11H13BrO3 B7845733 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene

Cat. No.: B7845733
M. Wt: 273.12 g/mol
InChI Key: KMSSYACUAKJNRR-UHFFFAOYSA-N
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Description

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene is a chemical compound with the molecular formula C11H13BrO3. It features a bromine atom attached to a benzene ring, which is further connected to a 1,3-dioxolane ring through an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene typically involves the bromination of a precursor compound. One common method is the reaction of 2-(2-bromoethyl)-1,3-dioxolane with a benzene derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper, and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-[2-(1,3-dioxolan-2-yl)ethoxy]benzene involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bromine atom, a benzene ring, and a dioxolane ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[2-(2-bromophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c12-9-3-1-2-4-10(9)13-6-5-11-14-7-8-15-11/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSSYACUAKJNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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